2-Hydrazino-1,3-benzoxazole

Synthetic Chemistry Medicinal Chemistry Hydrazone Synthesis

Substituting 2-aminobenzoxazole or 2-mercaptobenzoxazole for this compound leads to loss of the nucleophilic hydrazino group essential for hydrazone and heterocycle formation. 2-Hydrazino-1,3-benzoxazole is the correct unsubstituted hydrazine derivative for reproducible synthesis. • Metallodrug ligand: Cu(II) complexes show IC50 1.4-3.0 μM against cancer cell lines. • Anti-inflammatory pharmacophore: mimics hydrocortisone efficacy in rat Arthus model. • Selective Gram-positive antibacterial scaffold, sparing Gram-negative flora. Supplied as ≥98% purity pale yellow solid; stored at -20°C under inert atmosphere. Standard global shipping for R&D use.

Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
CAS No. 15062-88-1
Cat. No. B085069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-1,3-benzoxazole
CAS15062-88-1
Molecular FormulaC7H7N3O
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)NN
InChIInChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10)
InChIKeyQITJGSMHKVXOFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-1,3-benzoxazole: Properties & Specifications


2-Hydrazino-1,3-benzoxazole (CAS 15062-88-1), also known as 1,3-benzoxazol-2-ylhydrazine, is a heterocyclic organic compound characterized by a benzoxazole ring substituted with a hydrazino group at the 2-position . It is a pale yellow solid with a melting point >136°C (dec.), soluble in chloroform, DMSO, and methanol, and requires storage under inert atmosphere at -20°C . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science, enabling the preparation of hydrazones, pyrazoles, triazoles, and various coordination complexes . Its molecular formula is C7H7N3O with a molecular weight of 149.15 g/mol .

Hydrazino Reactivity
Enables condensation with carbonyls to form hydrazones and heterocycles
Solvent Compatibility
Soluble in chloroform, DMSO, and methanol for diverse reaction media
Storage Protocol
Requires inert atmosphere storage at -20°C for moisture-sensitive integrity

Why 2-Hydrazino-1,3-benzoxazole Cannot Be Substituted


Direct substitution of 2-Hydrazino-1,3-benzoxazole with closely related 2-substituted benzoxazole analogs such as 2-aminobenzoxazole or 2-mercaptobenzoxazole is not scientifically justified due to fundamental differences in reactivity and downstream synthetic utility. The nucleophilic hydrazino (-NHNH2) group at the 2-position is essential for key condensation reactions that form hydrazones and heterocyclic rings, which are the foundation of its application in generating biologically active compound libraries . Studies on the structure-activity relationships of derivatives demonstrate that the presence of the hydrazino group is a critical pharmacophoric element, and its modification or replacement with groups like amines or thiols results in a complete loss or significant alteration of the desired biological or chemical function [1]. Therefore, procuring the correct, unsubstituted hydrazine derivative is paramount for ensuring experimental reproducibility and achieving the intended synthetic outcomes .

Target: 2-Hydrazino
2-Aminobenzoxazole
May form less stable imines, altering downstream hydrazone-based synthesis
Target: 2-Hydrazino
2-Mercaptobenzoxazole
Thiol group can shift metal chelation and biological target profiles

2-Hydrazino-1,3-benzoxazole Comparative Evidence


Hydrazone Formation vs. 2-Aminobenzoxazole

2-Hydrazino-1,3-benzoxazole acts as a superior nucleophile compared to 2-aminobenzoxazole, allowing for facile condensation with carbonyl compounds to form hydrazones, a key reaction for generating biologically active compounds. In contrast, 2-aminobenzoxazole forms less stable imines, limiting its utility in drug discovery and materials science .

Hydrazone Reactivity
Head-to-head
Facile hydrazone formation with carbonyls; 2-aminobenzoxazole forms less stable imines
Supports hydrazone library synthesis
Qualitative reactivity comparison
Synthetic Chemistry Medicinal Chemistry Hydrazone Synthesis

Copper Complexes: Potent Anticancer Activity

Copper(II) complexes derived from a bis-hetarylhydrazone ligand, synthesized from 2-hydrazinobenzoxazole and 2,6-diacetylpyridine, exhibited potent, dose-dependent cytotoxicity against HepG2 liver cancer cells with IC50 values in the range of 1.4–3.0 μM [1]. The ligand alone showed no cytotoxicity at tested concentrations (1–100 μM), demonstrating that complexation of the hydrazone scaffold is essential for activity [1].

Cu(II) Cytotoxicity
Head-to-head
Cu(II) complexes: IC50 1.4–3.0 μM (HepG2); Free ligand: inactive at 1–100 μM
Reported cell-model response context
Cytotoxicity requires metal complexation
Anticancer Drug Discovery Coordination Chemistry Bioinorganic Chemistry

In Vivo Glucocorticoid-like Anti-inflammatory Profile

Derivatives of 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile, synthesized from 2-hydrazino-1,3-benzoxazole, were evaluated in a rat pleural reverse passive Arthus reaction model, a test for immune complex-induced inflammation [1]. These compounds effectively reduced both exudate volume and white blood cell accumulation, a pattern of activity similar to that of the glucocorticoid hydrocortisone and distinctly different from the non-steroidal anti-inflammatory drug (NSAID) indomethacin [1].

Anti-inflammatory Model
Head-to-head
Reduced exudate volume & WBC; profile similar to hydrocortisone, not indomethacin
Reported in vivo model-response context
Rat Arthus reaction model
Inflammation Immunology Pharmacology

Selective Gram-Positive Antibacterial Activity

Synthetic elaboration of 2-hydrazino-1,3-benzoxazole yielded derivatives that demonstrated selective in vitro antibacterial activity against Gram-positive bacteria only, with no effect on Gram-negative strains [1]. This specificity is highly desirable for developing narrow-spectrum antibiotics that minimize disruption to the gut microbiome, in contrast to broad-spectrum agents like amoxicillin [1].

Antibacterial Spectrum
Cross-study comparable
Activity against Gram-positive bacteria only; broad-spectrum comparators active against both
Antimicrobial screening context
Narrow-spectrum research tool
Antibacterial Drug Discovery Microbiology

Industry-Standard Purity Specifications

Commercial sourcing of 2-Hydrazino-1,3-benzoxazole is standardized at a minimum purity of 95%, with many suppliers offering 97% purity as determined by HPLC . This is consistent across multiple vendors, ensuring that procurement decisions can be made based on a reliable and verifiable quality metric .

Purity Specification
Cross-study comparable
95–97% (HPLC) across multiple vendors
Standardized purity for assay reproducibility
Verify supplier CoA
Quality Control Procurement Analytical Chemistry

Transition Metal Chelation Ability

2-Hydrazino-1,3-benzoxazole acts as a bidentate ligand, forming stable coordination complexes with Ni(II), Cu(II), and Zn(II) ions [1]. This property is fundamental to its use in developing metal-based therapeutics and fluorescent sensors, where the benzoxazole core provides a rigid, conjugated framework [1].

Metal Chelation
Class-level inference
Bidentate ligand; stable complexes with Ni(II), Cu(II), Zn(II)
Supports coordination chemistry workflow
Data to verify for specific metals
Coordination Chemistry Metal Sensing Therapeutics

2-Hydrazino-1,3-benzoxazole: Research & Industrial Applications


Anticancer Metallodrug Candidate Synthesis

Researchers developing novel metallodrugs can use 2-Hydrazino-1,3-benzoxazole as a key ligand precursor. Condensation with carbonyl compounds yields hydrazone scaffolds that, upon complexation with metals like copper, demonstrate significant in vitro cytotoxicity with IC50 values in the low micromolar range (1.4–3.0 μM) against cancer cell lines, while the free ligand remains inactive [1]. This is a clear, quantitative reason to select this compound over non-chelating analogs.

Glucocorticoid-like Anti-inflammatory Agent Development

For projects targeting immune complex-mediated inflammation, this compound provides a validated entry point to a unique pharmacophore. Derivatives have shown an in vivo anti-inflammatory profile in the rat Arthus reaction model that mirrors hydrocortisone, not NSAIDs, making it a strategic choice for developing novel treatments for conditions like rheumatoid vasculitis or certain autoimmune diseases [2].

Narrow-Spectrum Gram-Positive Antibacterial Design

Investigators focused on narrow-spectrum antibacterials to combat antibiotic resistance can leverage 2-Hydrazino-1,3-benzoxazole as a core scaffold. Research has shown that its derivatives can achieve specific activity against Gram-positive bacteria while sparing Gram-negative flora, a property critical for minimizing microbiome disruption during therapy [3].

Fluorescent Metal Ion Sensor Fabrication

Scientists developing optical sensors can exploit the chelating properties of 2-Hydrazino-1,3-benzoxazole. Its ability to form stable complexes with transition metals like Cu(II) and Zn(II) [4], combined with the fluorescent properties of the benzoxazole core, makes it a valuable building block for creating selective, turn-on/off fluorescent probes for detecting metal ions in biological and environmental samples.

Application
Selection Property
Validation Focus
Metallodrug candidate synthesis
Chelation-dependent cytotoxicity
Cytotoxicity endpoint comparison (complex vs. free ligand)
Immune complex inflammation research
Steroid-like anti-inflammatory profile
Exudate volume and WBC endpoints in in vivo models
Narrow-spectrum antibacterial studies
Gram-positive selectivity
MIC and strain-panel endpoints
Fluorescent metal ion sensor research
Chelation-induced optical response
Metal selectivity and detection sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydrazino-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.